molecular formula C25H27N3O4S B15141645 Antiarrhythmic agent-1

Antiarrhythmic agent-1

Cat. No.: B15141645
M. Wt: 465.6 g/mol
InChI Key: IQLSBKXSEGGVPO-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antiarrhythmic Agent-1 (AA-1) is a novel compound under investigation for its efficacy in treating ventricular and atrial arrhythmias. Preclinical studies highlight its dual action on sodium and potassium channels, prolonging the ventricular effective refractory period (ERP) and increasing the threshold for ventricular fibrillation in animal models . AA-1 demonstrates oral bioavailability in conscious myocardially-infarcted dogs and exhibits prophylactic antiarrhythmic properties comparable to carvedilol in adrenaline-induced arrhythmia models . Its unique structural interactions with ion channels, particularly its projection beyond classical receptor sites (e.g., IS6 segment interactions), may contribute to reduced proarrhythmic risk compared to traditional Class I agents like quinidine .

Properties

Molecular Formula

C25H27N3O4S

Molecular Weight

465.6 g/mol

IUPAC Name

N-[1'-[(2R)-6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl]-4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl]methanesulfonamide

InChI

InChI=1S/C25H27N3O4S/c1-33(30,31)27-20-5-7-24-22(14-20)23(29)15-25(32-24)8-10-28(11-9-25)21-6-4-18-12-17(16-26)2-3-19(18)13-21/h2-3,5,7,12,14,21,27H,4,6,8-11,13,15H2,1H3/t21-/m1/s1

InChI Key

IQLSBKXSEGGVPO-OAQYLSRUSA-N

Isomeric SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)[C@@H]4CCC5=C(C4)C=CC(=C5)C#N)CC2=O

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)C4CCC5=C(C4)C=CC(=C5)C#N)CC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antiarrhythmic Agent-1 involves several steps, typically starting with the preparation of a key intermediate through a series of chemical reactions. These reactions often include nucleophilic substitution, reduction, and cyclization processes. The specific reagents and conditions used can vary, but common reagents include sodium hydride, lithium aluminum hydride, and various organic solvents .

Industrial Production Methods: Industrial production of this compound generally follows a similar synthetic route but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: Antiarrhythmic Agent-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Antiarrhythmic Agent-1 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Antiarrhythmic Agent-1 involves the inhibition of specific ion channels in the heart, particularly sodium and potassium channels. By blocking these channels, the compound reduces the excitability of cardiac cells, thereby stabilizing the heart’s electrical activity and preventing arrhythmias. The molecular targets include the sodium channel protein SCN5A and various potassium channel subunits .

Comparison with Similar Compounds

Mechanism of Action

Compound Primary Target(s) Key Mechanistic Features References
AA-1 Sodium (Naᵥ) and potassium (Kᵥ) channels Prolongs ventricular ERP; binds to Naᵥ channel core with IS6 segment interactions
Carvedilol β-adrenergic and α1-adrenergic receptors Reduces arrhythmias via adrenolytic activity; weaker Naᵥ/Kᵥ effects compared to AA-1
Ranolazine Late sodium current (Iₙₐₜₑ) Atypical binding with reduced proarrhythmia risk; no significant ERP prolongation
LMG-124 Multiple ion channels Antifibrillatory activity at lower doses; superior to Lappaconitine hydrobromide
Flecainide Naᵥ channels High proarrhythmic risk due to increased activation-recovery interval (ARI) dispersion

Efficacy in Preclinical Models

Compound Model Key Findings ED₅₀/Effective Dose References
AA-1 Aconitine-induced arrhythmia Delayed arrhythmia onset; 100% survival at 2 mg/kg (IV) 0.8 mg/kg
HBK-18 Adrenaline-induced arrhythmia Strongest prophylactic activity; mortality reduction >90% 0.5 mg/kg
LMG-124 Aconitine-induced arrhythmia Antifibrillatory effect at 0.25 mg/kg vs. 1 mg/kg for Lappaconitine 0.25 mg/kg
R-15 Myocardially-infarcted dogs Oral activity with ERP prolongation >20% 10 mg/kg (oral)

Pharmacokinetic Profile

Compound Bioavailability Half-Life (h) Protein Binding (%) Key Considerations References
AA-1 85% (oral) 6–8 75–80 Linear kinetics; no active metabolites
Amiodarone 30–50% 58 days 96 Long half-life; risk of thyroid/lung toxicity
LMG-124 90% (IV) 3–4 65 Rapid onset; limited oral data
Procainamide 75–95% 2.5–4.5 15 Requires therapeutic drug monitoring

Clinical and Research Implications

AA-1’s atrial-specific activity and low proarrhythmic risk position it as a promising candidate for atrial fibrillation (AF) therapy, addressing the critical need for ventricular safety highlighted in modern antiarrhythmic drug design . Comparative studies with carvedilol and LMG-124 suggest superior efficacy in adrenaline- and aconitine-induced models, while its pharmacokinetic profile supports once-daily dosing . However, further clinical trials are needed to validate its safety in humans, particularly against Class III agents like ibutilide, which show reverse rate-dependent efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.